SMYD3 Biochemical Inhibitory Potency of Isoxazole Amide Class: Class-Level Benchmark for CAS 2034296-49-4
The isoxazole amide class to which CAS 2034296-49-4 belongs has demonstrated potent SMYD3 inhibition. In the foundational GSK series, the unsubstituted benzyl analog (compound 31) exhibited an IC₅₀ of 22 nM in a cellular MEKK2 methylation assay, representing the benchmark for benzyl-substituted isoxazole-5-carboxamides [1]. Other exemplified compounds in the Epizyme patent series display SMYD3 IC₅₀ values ranging from sub-nanomolar to low micromolar depending on the benzyl substituent [2]. No direct head-to-head quantitative comparison data for CAS 2034296-49-4 against a specific named comparator have been identified in the public domain.
| Evidence Dimension | SMYD3 cellular inhibition potency (MEKK2 methylation) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 2034296-49-4 specifically |
| Comparator Or Baseline | Compound 31 (unsubstituted benzyl isoxazole amide): IC₅₀ = 22 nM in MEKK2me cellular assay [1] |
| Quantified Difference | Not calculable; class-level inference only |
| Conditions | MEKK2 methylation cellular assay; recombinant SMYD3 biochemical assay conditions as described in Su et al. 2020 [1] |
Why This Matters
Establishes the potency benchmark for the isoxazole-5-carboxamide benzyl series; the furan-3-yl substituent on CAS 2034296-49-4 occupies a distinct chemical space predicted to modulate potency relative to the 22 nM baseline.
- [1] Su DS, Qu J, Schulz M, et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med Chem Lett. 2019;11(2):133-140. doi:10.1021/acsmedchemlett.9b00493 View Source
- [2] Epizyme, Inc. Isoxazole Carboxamide Compounds. US Patent Application 20200148650. Published May 14, 2020. View Source
